molecular formula C10H18N2O B1352316 2-cyano-N-heptylacetamide CAS No. 52493-38-6

2-cyano-N-heptylacetamide

Cat. No.: B1352316
CAS No.: 52493-38-6
M. Wt: 182.26 g/mol
InChI Key: GSWGIMFYYVRCCH-UHFFFAOYSA-N
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Description

2-cyano-N-heptylacetamide is an organic compound with the molecular formula C10H18N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-heptylacetamide typically involves the cyanoacetylation of heptylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of heptylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-heptylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, dimethylformamide (DMF).

    Catalysts: Triethylamine, dicyclohexylcarbodiimide (DCC).

Major Products Formed

Scientific Research Applications

2-cyano-N-heptylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development due to its ability to form bioactive molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-cyano-N-heptylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s ability to form hydrogen bonds and participate in condensation reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(2-pyridyl)acetamide

Uniqueness

2-cyano-N-heptylacetamide is unique due to its heptyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipophilic characteristics compared to its analogs with shorter or more polar substituents .

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Properties

IUPAC Name

2-cyano-N-heptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWGIMFYYVRCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405209
Record name 2-cyano-N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52493-38-6
Record name 2-cyano-N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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